Product packaging for 2,3,7,8-Tetrachlorodibenzofuran(Cat. No.:CAS No. 51207-31-9)

2,3,7,8-Tetrachlorodibenzofuran

Cat. No.: B131793
CAS No.: 51207-31-9
M. Wt: 306.0 g/mol
InChI Key: KSMVNVHUTQZITP-UHFFFAOYSA-N
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Description

2,3,7,8-Tetrachlorodibenzofuran (TCDF) is a potent environmental contaminant and a prototypical polychlorinated dibenzofuran congener that serves as a critical research tool for investigating the aryl hydrocarbon receptor (AhR) signaling pathway . This compound is not commercially manufactured but is formed as an unwanted by-product in various industrial processes, including waste incineration and chemical synthesis . As a high-affinity ligand for the Ah receptor, TCDF is a valuable antagonist and reference compound in mechanistic studies to elucidate the complex biological actions of dioxin-like molecules . Research with TCDF has been instrumental in revealing the role of Ah receptor activation in inducing hepatic steatosis, disrupting glucose homeostasis, and promoting significant alterations in lipid biosynthesis and bile acid metabolism . It is also widely used in developmental and teratogenicity studies, where it has been shown to induce teratogenic effects, including impacts on fetal kidney development, at toxicity levels that are not maternally fatal . This product is intended for research purposes as a standard to study biochemical responses, intermediary metabolism, and the toxicity of halogenated aromatic hydrocarbons. This compound is provided For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet and adhere to all relevant safety protocols, as TCDF is a highly toxic and persistent organic pollutant .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl4O B131793 2,3,7,8-Tetrachlorodibenzofuran CAS No. 51207-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,7,8-tetrachlorodibenzofuran
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InChI

InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H
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InChI Key

KSMVNVHUTQZITP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
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Molecular Formula

C12H4Cl4O
Source PubChem
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DSSTOX Substance ID

DTXSID3052147
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Molecular Weight

306.0 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Solubility

In water, 6.92X10-4 mg/l @ 26 °C
Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Vapor Pressure

0.00000153 [mmHg]
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Color/Form

Crystals from 2,2,4-trimethylpentane

CAS No.

51207-31-9, 89059-46-1
Record name 2,3,7,8-Tetrachlorodibenzofuran
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Record name 2,3,7,8-Tetrachlorodibenzofuran
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Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Melting Point

227-228 °C
Record name 2,3,7,8-TETRACHLORODIBENZOFURAN
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Formation Pathways and Mechanisms of 2,3,7,8 Tetrachlorodibenzofuran

De Novo Synthesis Mechanisms

De novo synthesis refers to the formation of PCDF, including TCDF, from the basic elements of carbon, hydrogen, oxygen, and chlorine in the presence of a catalyst, typically on the surface of fly ash particles in the post-combustion zones of incinerators. scispace.comresearchgate.net This process occurs at temperatures between 200°C and 500°C. researchgate.net The carbon source can be residual carbon in fly ash, and the chlorine can be from inorganic chlorides or organochlorine compounds. nih.govscispace.com The presence of metal catalysts, such as copper, is crucial for these reactions to proceed. wikipedia.org

Precursor Pathways and Transformations

A major route for the formation of 2,3,7,8-TCDF involves the transformation of specific chemical precursors. These precursors are typically chlorinated aromatic compounds that are structurally similar to the dibenzofuran (B1670420) molecule.

From Polychlorinated Biphenyls (PCBs) and Chlorophenols

Polychlorinated biphenyls (PCBs) and chlorophenols are well-documented precursors to PCDF formation. nih.goviafss.org The intramolecular cyclization of PCBs, particularly those with chlorine atoms at the ortho positions, can lead to the formation of PCDFs. This process often occurs under thermal stress, such as in fires involving PCB-containing materials. wikipedia.org

The condensation of two chlorophenol molecules or a chlorophenol molecule with a chlorobenzene (B131634) molecule can also yield PCDFs. nih.govresearchgate.netiafss.org Specifically, the reaction between two ortho-chlorophenol molecules is a known pathway to dibenzofuran formation. nih.gov The degree and pattern of chlorination on the precursor molecules significantly influence the specific PCDF congeners that are formed.

Influence of Incineration and Combustion Processes on Formation

Incineration and other combustion processes provide the necessary conditions for the formation of 2,3,7,8-TCDF from both de novo synthesis and precursor pathways. wikipedia.orgnih.govtaylorfrancis.com The high temperatures (ranging from 500°C to over 800°C), the presence of chlorine donors, and the catalytic activity of fly ash create an ideal environment for these reactions. iafss.orgdiva-portal.org

The temperature in the post-combustion zone of an incinerator is a critical factor. iafss.org While higher temperatures in the primary combustion chamber are designed to destroy organic compounds, the cooling flue gases in the post-combustion zone pass through a temperature window (typically 200-450°C) that is optimal for PCDF formation. researchgate.net The composition of the waste being incinerated, particularly its chlorine and precursor content, also directly impacts the amount and type of PCDF formed. diva-portal.org For instance, the combustion of municipal solid waste, which can contain chlorinated plastics and other chlorine sources, is a significant source of PCDF emissions. taylorfrancis.com

Theoretical Studies on Reaction Mechanisms of 2,3,7,8-Tetrachlorodibenzofuran Formation

Theoretical studies, particularly those employing computational chemistry methods, have been instrumental in elucidating the complex reaction mechanisms of PCDF formation.

Density Functional Theory (DFT) Applications in Elucidating Formation Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the energetics and reaction pathways of PCDF formation. nih.govacs.org DFT calculations allow researchers to model the structures of reactants, transition states, and products, and to calculate the activation energies for various reaction steps. iafss.orgacs.org

These studies have provided insights into the relative stability of different PCDF congeners and have helped to explain the observed isomer distribution in combustion emissions. nih.gov For example, DFT calculations have been used to study the cyclization of PCBs and the condensation of chlorophenols, confirming their roles as key precursor pathways. iafss.org Furthermore, DFT has been employed to investigate the interaction of PCDF precursors with catalyst surfaces, such as metal oxides found in fly ash, to understand the catalytic role in the formation process. nih.gov

Radical-Initiated Formation Processes

Radical-initiated reactions are believed to play a significant role in the formation of PCDF. iafss.org In the high-temperature environment of combustion, various radical species are generated. The abstraction of a hydrogen or chlorine atom from a precursor molecule can initiate a chain of reactions leading to PCDF formation.

For instance, the formation of a phenoxy radical from a chlorophenol is a key step in the precursor pathway. iafss.org This radical can then react with another chlorophenol or a chlorobenzene molecule to form a chlorinated diphenyl ether, which can subsequently cyclize to form a PCDF. iafss.org Theoretical studies have investigated the energetics of these radical reactions, providing evidence for their feasibility under combustion conditions. acs.orgnih.gov The presence of oxygen can also influence these radical pathways, leading to different product distributions. acs.orgnih.gov

Environmental and Industrial Conditions Favoring this compound Generation

This compound (2,3,7,8-TCDF) is not produced commercially for any specific use. Instead, it is an unintentional byproduct formed during various industrial and combustion processes. wikipedia.orgnih.gov Its generation is favored by specific environmental and industrial conditions that bring together precursor chemicals, chlorine, and sufficient energy. The primary formation pathways include synthesis from chemical precursors and de novo synthesis during thermal events.

A significant pathway for 2,3,7,8-TCDF formation is as a contaminant in the manufacturing of certain chlorinated organic chemicals. nih.gov For instance, it has been identified as an impurity in commercial polychlorinated biphenyl (B1667301) (PCB) products and in the production of chlorophenols like 2,4,6-trichlorophenol. nih.gov The general conditions conducive to its formation in these industrial settings include temperatures exceeding 150°C, alkaline environments, and the presence of UV light or substances that can form radicals. wikipedia.org

Thermal processes are a major source of environmental 2,3,7,8-TCDF. It is generated during the combustion and pyrolysis of both organochlorine compounds and non-chlorinated organic materials in the presence of a chlorine source. wikipedia.org Key sources include the incineration of municipal and industrial waste, the burning of fossil fuels and wood, and accidental fires involving PCB-containing materials, such as transformers. wikipedia.orgepa.govnih.gov The recycling of metal cables insulated with polyvinylchloride (PVC) also leads to the formation of chlorinated dibenzofurans, as the burning of PVC releases chlorine. wikipedia.org

Two primary mechanisms are described for the formation of polychlorinated dibenzofurans (PCDFs) like 2,3,7,8-TCDF:

Precursor-mediated formation: This involves the chemical transformation of specific precursor compounds. Examples include the intermolecular condensation of ortho-chlorophenols and the intramolecular cyclization of compounds known as predibenzofurans. wikipedia.org PCBs can also act as precursors, converting to PCDFs through reactions such as the loss of two ortho-chlorine atoms. wikipedia.org

De novo synthesis: This pathway involves the formation of PCDFs from elemental carbon, a chlorine source (inorganic or organic), and oxygen in the presence of a metal catalyst, often copper, on the surface of fly ash particles in the post-combustion zone of incinerators. acs.orgnih.gov This process typically occurs at temperatures between 250°C and 450°C.

The following tables summarize the primary industrial and environmental sources and the conditions that promote the generation of 2,3,7,8-TCDF.

Table 1: Industrial Sources of this compound

Industrial ProcessPrecursor/Source MaterialFormation Mechanism
Chemical ManufacturingChlorophenols (e.g., 2,4,6-trichlorophenol), Polychlorinated Biphenyls (PCBs) nih.govUnintentional byproduct/impurity formation nih.gov
Pulp and Paper MillingWood pulp, Chlorine bleaching agents epa.govdelaware.govReaction during the chlorine bleaching process delaware.gov
Pesticide ProductionChlorinated phenols used as intermediates wikipedia.orgIntermolecular condensation of ortho-chlorophenols wikipedia.org

Table 2: Environmental and Combustion-Related Sources of this compound

SourceConditions Favoring FormationRelevant Details
Waste Incineration (Municipal & Industrial)Incomplete combustion of organic matter with a chlorine source. Temperatures from 250°C to 450°C for de novo synthesis. wikipedia.orgepa.govA major pathway for release into the environment. wikipedia.org
Fossil Fuel and Wood CombustionIncomplete combustion in the presence of chlorine. epa.govContributes to ambient environmental levels. epa.gov
Fires involving PCBsPyrolysis of PCB-containing materials (e.g., transformer oils). wikipedia.orgPCBs can be converted to PCDFs at high temperatures. wikipedia.org
Metal Cable RecyclingBurning of polyvinylchloride (PVC) insulation. wikipedia.orgPVC combustion releases chlorine, facilitating PCDF formation. wikipedia.org

Environmental Transport and Fate of 2,3,7,8 Tetrachlorodibenzofuran

Atmospheric Transport and Deposition Dynamics

In the atmosphere, 2,3,7,8-TCDF can exist in both the vapor phase and associated with airborne particles. wikipedia.org This dual-phase existence is a critical factor in its atmospheric transport and subsequent deposition. The partitioning between the gas and particle phases is influenced by factors such as ambient temperature and the compound's vapor pressure. osti.gov As a semi-volatile compound, TCDF can be transported over long distances in the atmosphere.

Deposition of TCDF from the atmosphere onto soil and water surfaces occurs through both wet and dry deposition processes. Dry deposition of particle-bound TCDF is a significant removal mechanism from the atmosphere. aaqr.org Research conducted from 2018 to 2020 indicated that the fraction of particle-bound 2,3,7,8-TCDF in the atmosphere averaged between 19.7% and 25.0%. aaqr.org The estimated atmospheric half-life of TCDF is approximately 60 days. wikipedia.org

Table 1: Particle-Bound Fraction of 2,3,7,8-TCDF in the Atmosphere (2018-2020)

Year Average Particle-Bound Fraction (%)
2018 25.0
2019 23.6
2020 19.7

Data sourced from a 2021 study on atmospheric PCDD/Fs. aaqr.org

Aquatic Transport and Sediment-Water Partitioning of 2,3,7,8-Tetrachlorodibenzofuran

Due to its very low water solubility, the majority of 2,3,7,8-TCDF found in aquatic environments is expected to be associated with suspended materials and sediments rather than being in a truly dissolved state. epa.govepa.gov This high affinity for particulate matter means that aquatic sediments often act as a significant sink for TCDF and other related compounds. epa.gov

The transport and fate of TCDF in aquatic systems are largely governed by its adsorption to particulate matter. oup.comoup.comosti.gov Studies have shown that TCDF is highly associated with naturally occurring particles within the water column. oup.comoup.comosti.gov In one field study, it was found that 40% of the TCDF sorbed to particles was associated with the 0.1- to 3-micrometer size fraction. oup.comoup.comosti.gov This strong adsorption to suspended particles and sediments significantly limits the concentration of freely dissolved TCDF in the water. oup.com Desorption from these particles is a slow process, contributing to the long-term persistence of TCDF in aquatic sediments.

Volatilization can be a removal process for TCDF from water. epa.gov The tendency of a chemical to volatilize from water is described by its Henry's Law Constant. An experimental determination for TCDF yielded a Henry's Law Constant of 1.7 ± 0.8 Pa·m³/mol. oup.comoup.comosti.gov However, the strong association of TCDF with particulate matter complicates its volatilization. oup.comoup.comosti.gov Research involving gas sparging has demonstrated that bubbles can scavenge TCDF-laden particles and transport them to the water's surface, a process known as particle-mediated transport. oup.comoup.comosti.gov This can lead to an apparent volatilization rate that is higher than what would be expected based on the dissolved concentration alone. oup.comoup.comosti.gov For the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the volatilization half-life from a pond's water column was estimated to be 46 days; however, when considering the effects of adsorption to sediment, this half-life was predicted to extend to over 50 years. epa.gov

Soil-Water System Interactions and Mobility of this compound

Once deposited onto land, TCDF interacts with the soil matrix, which influences its mobility and persistence. wikipedia.org Generally, TCDF is expected to have very low mobility in soil due to its strong tendency to adsorb to soil components. epa.gov

The high hydrophobicity of TCDF drives its sorption to soil, particularly to organic matter and clay particles. dioxin20xx.org For the closely related compound TCDD, studies have demonstrated that it is rapidly bound to soil and organic particles upon entering the environment. researchgate.net The amount of sorbed TCDD has been shown to be directly related to the soil's surface area. dioxin20xx.org The high hydrophobicity of these compounds causes them to move from the polar water phase to less polar substrates like soil organic matter, sand, or clay. dioxin20xx.org The organic carbon-water (B12546825) partition coefficient (Koc) is a measure of this tendency, and for TCDD, a mean log Koc of 7.39 has been determined for contaminated soils. epa.govca.gov

Table 2: Soil Partitioning Coefficients for 1,2,7,8-TCDD in Various Soil Types

Soil/Clay Type Partition Coefficient (Kd) (L/g)
Bentonite 4.153
Kaolin 0.885
Sandy Clay Loam 1.514 - 0.363
Loam 1.514 - 0.363
Sandy Loam 1.514 - 0.363
Silty Clay Loam 1.514 - 0.363
Silt Loam 1.514 - 0.363

Data from a 2003 study on the sorption of 1,2,7,8-TCDD. dioxin20xx.org

The characteristics of the soil play a crucial role in determining the transport behavior of TCDF. Research on TCDD has shown that its vertical movement in a wide range of soil types is negligible. epa.gov Any migration that does occur is likely facilitated by the movement of soil colloids and particles to which it is bound. epa.gov The amount of TCDD detected more than 8 cm below the surface has been found to be approximately one-tenth or less than that detected in the top 8 cm. epa.gov The low water solubility and strong sorption of TCDF contribute to its lack of mobility and long-term persistence in soil, with a half-life in soil estimated to be around 60 days. wikipedia.orgresearchgate.net

Toxicological Effects and Molecular Mechanisms of 2,3,7,8 Tetrachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Activation and Signal Transduction Pathways Induced by 2,3,7,8-Tetrachlorodibenzofuran

The majority of the toxic effects of TCDF and related compounds are mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. osti.govnih.gov The AhR is a cytoplasmic receptor that, upon binding to a ligand like TCDF, initiates a cascade of events leading to changes in gene expression. wikipedia.org

Ligand Binding and Receptor Complex Formation

Upon entering the cell, TCDF binds to the AhR, which is normally present in an inactive state in the cytoplasm, complexed with chaperone proteins. wikipedia.org This binding event causes the dissociation of these chaperones. wikipedia.org The activated AhR-ligand complex then translocates from the cytosol into the nucleus. pnas.orgmdpi.com

Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). pnas.orgmdpi.com This AhR/ARNT complex is the transcriptionally active form that binds to specific DNA sequences known as dioxin responsive elements (DREs) located in the regulatory regions of target genes. mdpi.com While TCDF binds to the AhR, its binding affinity is generally lower than that of the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov Research has shown that TCDD binding to the AhR is essentially irreversible, which may contribute to its high toxic potency. osti.gov

Downstream Gene Expression Modulation (e.g., Cytochrome P450 Enzymes)

The binding of the AhR/ARNT complex to DREs leads to the altered expression of a battery of genes, with the most well-characterized being those encoding for cytochrome P450 (CYP) enzymes. pnas.orgwikipedia.org Specifically, the induction of CYP1A1, CYP1A2, and CYP1B1 is a hallmark of AhR activation. pnas.org

Studies in rat hepatoma cells have demonstrated a direct correlation between the levels of the nuclear AhR complex and the induced activity of CYP-dependent enzymes. nih.gov Treatment with TCDF leads to a structure-dependent induction of aryl hydrocarbon hydroxylase and ethoxyresorufin O-deethylase activities, both of which are mediated by CYP enzymes. nih.gov The induction potency of TCDF is significant, though generally less than that of TCDD. nih.gov In avian species, TCDD has been shown to markedly induce CYP-dependent arachidonic acid metabolism, suggesting a conserved mechanism of toxicity across different animal classes. nih.gov

The induction of these enzymes is part of a broader adaptive response to metabolize and eliminate foreign compounds. wikipedia.org However, the persistent activation of the AhR by stable compounds like TCDF can lead to a sustained and dysregulated expression of these and other genes, contributing to the observed toxicity. wikipedia.org

Immunotoxicological Effects of this compound

TCDF is a potent immunotoxicant, capable of suppressing both innate and adaptive immune responses. nih.govepa.gov These effects are largely mediated through the activation of the AhR, which plays a crucial role in regulating the immune system. nih.gov

Impact on Immune Cell Responses and Function

Exposure to TCDF and related compounds can have profound effects on various immune cells. For instance, TCDD, a closely related and more potent compound, has been shown to suppress the function of dendritic cells (DCs), which are critical for initiating immune responses. nih.gov TCDD can inhibit the activation of NF-κB/Rel, a key transcription factor for DC activation and survival. nih.gov This suppression of DC function can lead to a dampened immune response. nih.gov

Furthermore, TCDD exposure has been shown to alter T-cell differentiation, promoting the generation of regulatory T cells (Tregs) which can suppress immune responses. nih.govnih.gov In the context of an influenza A virus infection in mice, TCDD suppressed T-cell expansion and cytokine production in the draining lymph nodes. oup.com Specifically, the production of IL-2 and IFN-γ, crucial cytokines for an effective anti-viral response, was diminished. oup.com

Suppression of Adaptive and Innate Immunity

The impact of TCDF on immune cell function translates to a broad suppression of both adaptive and innate immunity. nih.gov Adaptive immunity, which involves the generation of specific antibodies and T-cell responses, is particularly sensitive. Studies with TCDD have demonstrated a strong immunosuppressive effect on antibody production and cell-mediated immune responses. cdc.gov In rabbits, TCDD exposure led to reduced serum antitoxin titers and a decreased number of antibody-producing cells. nih.gov

Endocrine Disrupting Potentials of this compound

TCDF is recognized as an endocrine disruptor, interfering with the normal functioning of the hormone system. nih.gov Its effects on the endocrine system are complex and can be context-dependent. wikipedia.org

The endocrine-disrupting activities of TCDD, a compound with similar mechanisms of action, appear to be dependent on the life stage and the hormonal status of the individual. wikipedia.org It can exhibit anti-estrogenic effects when estrogen levels are high and estrogenic effects in the absence of estrogen. wikipedia.org This dual activity highlights the complexity of its interaction with the endocrine system.

In zebrafish, TCDD has been shown to disrupt ovarian function and follicular development. nih.gov It can interfere with estradiol (B170435) biosynthesis and gonadotropin responsiveness, both of which are critical for normal reproductive function. nih.gov The expression of the AhR in the ovary suggests a direct mechanism by which TCDF could alter gene transcription related to steroidogenesis and follicular development. nih.gov

Furthermore, TCDD has been shown to have transgenerational effects on reproductive health in rodents. nih.gov This suggests that exposure to TCDF could have long-lasting consequences on the reproductive capabilities of subsequent generations, potentially through epigenetic mechanisms. nih.gov

Alterations in Hormonal Profiles and Regulation

Exposure to this compound (TCDF) and other dioxin-like compounds can lead to significant alterations in hormonal profiles. These compounds are recognized as potent endocrine disruptors. nih.govnih.gov The primary mechanism of action is through the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor present in cells that mediates the effects of various environmental pollutants. nih.gov

Studies in animal models have demonstrated that exposure to compounds like TCDD, a closely related and highly toxic dioxin, can disrupt endocrine signaling pathways, leading to impairments in growth and reproduction. nih.gov For instance, TCDD has been shown to decrease serum thyroxine levels in rats, suggesting an impact on thyroid hormone regulation. oup.com In female rats exposed to TCDD, alterations in the levels of several key reproductive hormones have been observed. Following administration of TCDD, serum concentrations of estradiol-17β were enhanced, while peak serum levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) were decreased. nih.gov This suggests a multi-level disruption of the hypothalamic-pituitary-gonadal axis. nih.gov

Furthermore, research has pointed to TCDD's ability to affect hormones related to energy balance. In TCDD-sensitive rat strains, exposure led to notable increases in ghrelin and glucagon. nih.gov The production of insulin-like growth factor 1 (IGF-1), a key hepatic energy balance regulator, is also a target of TCDD. nih.gov

Effects on Reproductive System Homeostasis

The endocrine-disrupting properties of TCDF and related compounds have profound effects on the homeostasis of the reproductive system in both males and females. These chemicals can impact the hypothalamus, pituitary gland, ovaries, and reproductive tract, leading to a range of dysfunctions. nih.gov

In females, exposure to dioxin-like compounds can disrupt ovarian function, leading to issues such as infertility and premature ovarian failure. nih.gov Animal studies have shown that in utero and lactational exposure to TCDD and PCDF can disrupt estrous cyclicity in female rats. oup.com Specifically, TCDD exposure has been linked to a reduction in the number of developing follicles in the ovary and a decreased rate of ovulation. nih.gov The mechanisms for these effects are complex, involving both direct effects on the ovary and disruption of the hypothalamic-pituitary axis. nih.gov

In males, exposure to TCDD has been shown to cause damage to the reproductive system in animal models. nih.gov A meta-analysis of studies on rodents revealed that TCDD exposure led to reduced testis weight, lower sperm count, and decreased blood testosterone (B1683101) concentrations. nih.govnih.gov These effects can result from both direct and indirect actions of the compound. nih.govnih.gov Exposure during critical developmental windows, such as in utero and during lactation, can have particularly severe consequences for male reproductive health in later life. frontiersin.orgfao.org

Metabolic Disturbances Associated with this compound Exposure

Lipid Metabolism Dysregulation

Exposure to TCDF has been linked to significant dysregulation of lipid metabolism. A primary concern is the development of hyperlipidemia, a condition characterized by elevated levels of lipids like cholesterol and triglycerides in the blood. merckmanuals.comcrf.org This is a known risk factor for the development of cardiovascular diseases. nih.gov

Animal studies have shown that early-life exposure to TCDF can induce hepatic lipid accumulation, contributing to conditions like metabolic-associated fatty liver disease. nih.gov Research in mice demonstrated significantly higher levels of liver lipids following TCDF exposure. nih.gov The mechanisms behind this are complex but are thought to involve the activation of the aryl hydrocarbon receptor (AHR), which plays a role in regulating genes involved in lipid metabolism.

The following table summarizes findings on lipid changes associated with exposure to related compounds.

Parameter Observation Compound Study Details
LDL CholesterolIncreasedTAFIncreased over the first 9-16 months after switching from TDF. nih.gov
TriglyceridesIncreasedTAFIncreased over the first 9-16 months after switching from TDF. nih.gov
Total CholesterolIncreasedTAFSignificantly increased compared to baseline in patients treated with TAF. researchgate.net

TDF (tenofovir disoproxil fumarate) and TAF (tenofovir alafenamide) are mentioned here as examples of compounds that can induce lipid changes, providing a comparative context for understanding potential effects of xenobiotics on lipid profiles.

Liver Toxicity and Hepatic Enzyme Induction

The liver is a primary target for the toxic effects of TCDF and other xenobiotics due to its central role in metabolism and detoxification. nih.gov Exposure to TCDF can lead to liver toxicity (hepatotoxicity) and the induction of hepatic enzymes. nih.govresearchgate.net

Hepatotoxicity can manifest as various forms of liver injury, including steatosis (fatty liver), inflammation, and necrosis. nih.govnih.gov The mechanisms are complex and can involve oxidative stress, mitochondrial dysfunction, and the activation of cell death pathways. nih.gov

A key molecular event following exposure to TCDF is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2. nih.govnih.gov This induction is mediated by the AHR. wikipedia.org While these enzymes are involved in metabolizing and clearing foreign compounds, their induction can sometimes lead to the production of reactive metabolites that can cause cellular damage. nih.gov The induction of these enzymes is a sensitive biomarker of exposure to dioxin-like compounds. nih.gov

The following table summarizes the effects of TCDD-like compounds on hepatic enzymes.

Enzyme Family Specific Enzymes Effect of Exposure Mechanism
Cytochrome P450CYP1A1, CYP1A2Induction nih.govActivation of the Aryl Hydrocarbon Receptor (AHR). wikipedia.org

Cellular and Molecular Basis of Dermal Toxicity (e.g., Chloracne) by this compound

One of the most characteristic effects of exposure to TCDF and other halogenated aromatic hydrocarbons is the development of chloracne, a severe and persistent acne-like skin condition. nih.govresearchgate.netnih.gov Chloracne is considered a hallmark of systemic toxicity from these compounds. researchgate.netepa.gov

The development of chloracne is a consequence of systemic exposure, where the toxicant reaches the skin via the bloodstream. frontiersin.org The underlying mechanism is thought to involve the activation of the AHR in skin cells. This activation leads to a cascade of events that disrupts the normal function and differentiation of sebaceous glands and other skin structures. nih.gov

Research suggests that TCDD, a potent AHR ligand, induces a switch in the differentiation pathway of skin stem cells. nih.govfrontiersin.org Instead of differentiating into new sebocytes to replace those lost during normal holocrine secretion, the progenitor cells are directed towards forming skin hamartomas, which are benign, focal malformations that resemble a neoplasm in the tissue of its origin. frontiersin.org This leads to the characteristic lesions of chloracne. While the exact molecular steps are still being elucidated, it is clear that the AHR plays a central role in mediating this toxic effect on the skin. nih.gov

Keratinocyte Differentiation and Proliferation Alterations

This compound (TCDF) and related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) are known to significantly impact keratinocyte function, leading to altered differentiation and proliferation. These changes are central to the development of chloracne, a severe and persistent skin condition.

In studies using human keratinocyte cell lines, TCDD has been shown to modulate the terminal differentiation process. For instance, in a three-dimensional organotypic culture model that mimics human skin, TCDD treatment resulted in a fully differentiated cornified layer at earlier time points compared to controls. nih.gov This was accompanied by an aberrant distribution of differentiation-specific protein markers. nih.gov Interestingly, these effects on differentiation occurred independently of changes in keratinocyte proliferation or apoptosis in the basal layer. nih.gov

Research on hairless mice has provided further insights into these alterations. Topical application of TCDD induced epidermal acanthosis (thickening of the epidermis) and hyperkeratosis of the dermal cysts. nih.gov At the molecular level, TCDD was found to differentially affect the expression of specific keratins. While the expression of murine keratin (B1170402) 1 (MK1), associated with differentiation, was not affected in the interfollicular epidermis, its expression was induced in the remnants of the utricles and some dermal cysts. nih.gov Conversely, the expression of murine keratin 17 (MK17), which is linked to hyperproliferation, was newly expressed in the upper spinous cell layers of the interfollicular epidermis following TCDD treatment. nih.gov These findings suggest that TCDD can differentially regulate keratinocyte differentiation in various skin compartments. nih.gov

Further studies on a human keratinocyte line derived from a squamous cell carcinoma (SCC-13) revealed that TCDD could inhibit several aspects of keratinocyte differentiation that are normally stimulated by hydrocortisone. escholarship.org This included the suppression of keratin protein accumulation, transglutaminase activity, and envelope formation. escholarship.org This highlights the ability of TCDD to interfere with normal physiological responses, thereby altering the typical differentiation program of keratinocytes. escholarship.org

Interactive Table: Effects of TCDD on Keratinocyte Differentiation and Proliferation

Model System Observed Effects Key Findings Reference
Human Keratinocyte Organotypic CultureAccelerated cornification, aberrant distribution of differentiation markers.Alters differentiation pattern independent of proliferation and apoptosis. nih.gov
Hairless Mouse Skin (in vivo)Epidermal acanthosis, hyperkeratosis of dermal cysts.Differentially regulates keratin 1 and keratin 17 expression. nih.gov
Human Keratinocyte Line (SCC-13)Inhibition of hydrocortisone-stimulated differentiation (keratin accumulation, transglutaminase activity).Interferes with normal physiological responses to alter differentiation. escholarship.org

Reactive Oxygen Species (ROS) Production and Oxidative Stress

Exposure to this compound and related compounds can induce the production of reactive oxygen species (ROS), leading to a state of oxidative stress in various tissues. nih.gov This is considered a significant mechanism contributing to the toxic effects of these compounds. nih.gov

Studies have demonstrated that TCDD can enhance lipid peroxidation both in vitro and in vivo in hepatic and other tissues. nih.gov It has also been shown to increase DNA damage in the liver and macrophages and elevate the urinary excretion of malondialdehyde, a marker of oxidative stress. nih.gov Furthermore, TCDD exposure can lead to a decrease in the fluidity of hepatic membranes and a reduction in the levels of crucial antioxidants like glutathione (B108866) and NADPH in the liver. nih.gov Peritoneal macrophages from TCDD-treated animals have also been observed to have an increased production of superoxide (B77818) anions. nih.gov

Recent research has further elucidated the mechanisms by which TCDD induces oxidative stress and subsequent DNA damage. nih.gov It has been found that TCDD impairs the activity of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), which compromises the cell's antioxidant defense system. nih.gov This impairment leads to an increased production of superoxide radicals (O2•−) and nitric oxide (NO), which in turn induces DNA damage. nih.gov The involvement of oxidative stress in TCDD-induced DNA damage is supported by the upregulation of genes in the base excision repair (BER) pathway and the prevention of DNA damage when O2•− and NO are inhibited. nih.gov

Transcriptomic analysis has revealed that TCDD can upregulate genes associated with oxidative stress in several key signaling pathways, including the mitogen-activated protein kinase (MAPK), cyclic adenosine (B11128) monophosphate (cAMP), and breast cancer pathways, further contributing to DNA damage. nih.gov The production of ROS and the resulting oxidative damage are thought to play a role in the tumor-promoting effects of TCDD. nih.gov

Interactive Table: Indicators of Oxidative Stress Induced by TCDD

Indicator Effect of TCDD Exposure Tissue/System Affected Reference
Lipid PeroxidationEnhancedHepatic and extrahepatic tissues nih.gov
DNA DamageIncreasedLiver and macrophages nih.govnih.gov
Malondialdehyde ExcretionIncreasedUrine nih.gov
Hepatic Membrane FluidityDecreasedLiver nih.gov
Glutathione & NADPH LevelsDecreasedLiver nih.gov
Superoxide Anion ProductionIncreasedPeritoneal macrophages nih.gov
Superoxide Dismutase (SOD) & Catalase (CAT) ActivityImpairedCells nih.gov

Carcinogenicity Research and Mode of Action for this compound

This compound and its more potent analogue, TCDD, are recognized as potent carcinogens. nih.govnih.gov The carcinogenic properties of these compounds have been established through extensive research in animal models and supported by epidemiological studies in humans. nih.govhawaii.gov

Multi-site Carcinogenesis in Animal Models

Numerous independent studies have consistently demonstrated the carcinogenicity of TCDD in various experimental animals, including rats, mice, and hamsters. nih.gov TCDD has been shown to induce both benign and malignant tumors at multiple tissue sites, regardless of the route of exposure, which includes oral, dermal, and intraperitoneal administration. nih.govhawaii.gov

In rats, TCDD exposure has been linked to the development of neoplasms in the lung, oral and nasal cavities, thyroid and adrenal glands, and liver. nih.gov Studies in mice have shown TCDD-induced neoplasms in the liver, subcutaneous tissue, thyroid gland, and thymic lymphomas. nih.gov In hamsters, squamous cell carcinomas of the facial skin have been observed. nih.gov Tumors of the integumentary system have been reported following oral, intraperitoneal, and dermal administration in mice and rats. nih.gov Furthermore, TCDD acts as a complete carcinogen, capable of causing both common and uncommon tumors at multiple sites in several species. nih.gov It is also a potent promoter of liver and skin cancer in initiation-promotion studies. nih.govhawaii.gov

Interactive Table: TCDD-Induced Tumors in Animal Models

Animal Model Tumor Sites Reference
RatsLung, oral/nasal cavities, thyroid gland, adrenal gland, liver nih.gov
MiceLiver, subcutaneous tissue, thyroid gland, thymic lymphomas nih.gov
HamstersSquamous cell carcinomas of the facial skin nih.gov

Analytical Methodologies for 2,3,7,8 Tetrachlorodibenzofuran Detection and Quantification

Sample Collection and Preparation Techniques for Environmental Matrices

The initial and one of the most critical stages in the analysis of 2,3,7,8-TCDF is the collection and preparation of the sample. The primary goal is to extract the target analyte from the matrix and concentrate it while simultaneously removing interfering compounds. The specific techniques employed vary depending on the nature of the environmental matrix.

For aqueous samples such as drinking water, wastewater, and surface water, large sample volumes, typically one liter, are required to achieve the necessary low detection limits. epa.govdioxin20xx.org Samples are collected in amber glass containers to prevent photodegradation and are often preserved by cooling to 0-4°C. nemi.gov If residual chlorine is present, a dechlorinating agent like sodium thiosulfate (B1220275) is added. nemi.gov

Several extraction techniques are utilized for water samples:

Liquid-Liquid Extraction (LLE): This traditional method involves the partitioning of 2,3,7,8-TCDF from the water phase into an immiscible organic solvent, such as methylene (B1212753) chloride. epa.gov The sample is typically spiked with an internal standard, and then sequentially extracted with the solvent. epa.gov The combined extracts are then concentrated. epa.gov A variation of this is the liquid-liquid extraction with low-temperature partition (LLE-LTP), which has been optimized for the simultaneous determination of 2,3,7,8-TCDD and 2,3,7,8-TCDF. scielo.brresearchgate.net

Solid-Phase Extraction (SPE): This technique has gained popularity as a more efficient and less solvent-intensive alternative to LLE. Water samples are passed through a solid sorbent material, often in a disk or cartridge format, which retains the 2,3,7,8-TCDF. dioxin20xx.org The analyte is then eluted from the sorbent with a small volume of an appropriate organic solvent. dioxin20xx.org

Solid-Phase Microextraction (SPME): SPME is a rapid and simple method where a fused-silica fiber coated with a polymeric phase is exposed to the water sample (or its headspace). researchgate.net The 2,3,7,8-TCDF partitions into the fiber coating, which is then thermally desorbed in the injection port of a gas chromatograph for analysis. researchgate.net

Following extraction, the solvent is typically exchanged to a more suitable one for the subsequent cleanup and analysis steps, and the extract is concentrated to a small volume. epa.gov

The analysis of 2,3,7,8-TCDF in solid matrices like soil and sediment presents a different set of challenges due to the strong binding of the compound to the sample matrix. The extraction process must be robust enough to overcome these interactions.

Common extraction methods for soil and sediment include:

Soxhlet Extraction: This is a classic and exhaustive extraction technique where the sample is placed in a thimble and continuously extracted with a suitable solvent (e.g., toluene) over an extended period.

Pressurized Fluid Extraction (PFE) or Accelerated Solvent Extraction (ASE): This modern technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, requiring less solvent and time compared to traditional methods.

After extraction, the resulting extract is often complex and requires extensive cleanup to remove co-extracted interferences such as lipids, humic acids, and other organic pollutants. epa.gov Cleanup procedures often involve a combination of techniques, including:

Acid-Base Washing: To remove acidic and basic interferences. epa.gov

Column Chromatography: Using various adsorbent materials like silica (B1680970) gel, alumina, and florisil (B1214189) to separate the 2,3,7,8-TCDF from other compounds based on their polarity and other chemical properties. taylorfrancis.comepa.gov Multilayer silica gel columns are often employed for effective purification. nih.gov

The analysis of 2,3,7,8-TCDF in biological tissues is complicated by the high lipid content, which can interfere with the analysis. nemi.gov Therefore, a crucial step in the preparation of biological samples is the removal of these lipids.

The general workflow for biological sample preparation includes:

Homogenization: The tissue sample is first homogenized to ensure uniformity.

Extraction: Similar to soil and sediment, Soxhlet or PFE can be used for extraction, often with a solvent system capable of extracting both the lipids and the target analyte.

Lipid Removal: This is a critical step and can be achieved through various methods, including gel permeation chromatography (GPC), which separates molecules based on their size, or by using concentrated sulfuric acid to destroy the lipids.

Further Cleanup: Following lipid removal, additional cleanup steps using column chromatography, similar to those for soil and sediment extracts, are typically necessary to achieve the required level of purity for instrumental analysis. acs.org

Chromatographic Separation Techniques

Once the sample has been extracted and cleaned up, the final step is the separation and quantification of 2,3,7,8-TCDF using chromatographic techniques. The goal is to separate the toxic 2,3,7,8-isomer from other TCDF isomers and any remaining interfering compounds.

Gas Chromatography (GC) with Capillary Columns

High-resolution gas chromatography (HRGC), coupled with high-resolution mass spectrometry (HRMS), is the gold standard and the most widely accepted method for the definitive identification and quantification of 2,3,7,8-TCDF. taylorfrancis.comwell-labs.comepa.gov

Capillary Columns: The separation is achieved using long, narrow capillary columns with a stationary phase coated on the inner surface. The choice of the stationary phase is critical for achieving the required isomer specificity.

A 5% phenyl-methylpolysiloxane phase (e.g., DB-5) is often used as the primary column. chromatographyonline.comepa.gov

However, to confirm the presence of 2,3,7,8-TCDF and resolve it from co-eluting isomers, a second, more polar confirmation column, such as a 50% cyanopropylphenyl-dimethylpolysiloxane column , is often recommended by regulatory methods like the US EPA Method 1613. chromatographyonline.comepa.gov

Detection: High-resolution mass spectrometry provides the high degree of selectivity and sensitivity needed to detect the extremely low levels of 2,3,7,8-TCDF and to distinguish it from other molecules with similar retention times. nih.gov Gas chromatography-tandem mass spectrometry (GC-MS/MS) has also emerged as a viable and more cost-effective alternative to HRMS for the analysis of 2,3,7,8-TCDD in drinking water, with the potential for application to 2,3,7,8-TCDF as well. dioxin20xx.orgresearchgate.net

Table 1: Typical Gas Chromatography (GC) Conditions for 2,3,7,8-TCDF Analysis

ParameterCondition
Column Type DB-5 or equivalent (primary), 50% cyanopropylphenyl (confirmation)
Column Dimensions 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium
Injection Mode Splitless
Oven Temperature Program Ramped temperature program to separate congeners
Detector High-Resolution Mass Spectrometer (HRMS) or Tandem Mass Spectrometer (MS/MS)

This table provides a general overview of typical GC conditions. Specific parameters may vary depending on the method and laboratory.

High-Performance Liquid Chromatography (HPLC)

While GC-HRMS is the definitive method, high-performance liquid chromatography (HPLC) can be used as a cleanup technique or, in some cases, for the analytical separation itself. taylorfrancis.com

Normal-Phase HPLC: Can be used as a fractionation tool to separate complex sample extracts into simpler fractions before GC/MS analysis. taylorfrancis.com

Reverse-Phase HPLC: Methods have been developed for the simultaneous determination of 2,3,7,8-TCDD and 2,3,7,8-TCDF in water samples following LLE-LTP. scielo.brresearchgate.net These methods often use a C18 column and a mobile phase consisting of acetonitrile (B52724) and water. scielo.brresearchgate.netsielc.com Detection is typically performed using a diode array detector (DAD). scielo.brresearchgate.net

Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions for 2,3,7,8-TCDF Analysis

ParameterCondition
Column Type C18 (e.g., Kinetex)
Mobile Phase Acetonitrile/Water gradient or isocratic
Flow Rate Typically 0.5 - 1.0 mL/min
Detector Diode Array Detector (DAD)
Injection Volume 10-20 µL

This table presents an example of HPLC conditions. The specific parameters can be optimized for different applications.

It is important to note that while HPLC can be a valuable tool, it generally does not provide the same level of isomer-specific separation and sensitivity for 2,3,7,8-TCDF as HRGC-HRMS. taylorfrancis.com

Mass Spectrometry (MS) Detection and Confirmation

Mass spectrometry is the cornerstone of 2,3,7,8-TCDF analysis, offering unparalleled specificity and sensitivity for identifying and quantifying this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is the definitive technique for the analysis of 2,3,7,8-TCDF and other dioxin-like compounds. waters.com Its ability to measure mass-to-charge ratios with high precision allows for the differentiation of 2,3,7,8-TCDF from other co-eluting compounds that may have the same nominal mass but different elemental compositions. nih.govnih.gov This high resolving power is crucial for eliminating interferences and ensuring accurate quantification, particularly in complex samples like soil, sediment, and biological tissues. nih.govcapes.gov.br

HRGC-HRMS methods have been developed and evaluated for the determination of 2,3,7,8-TCDF and its toxic counterpart, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), in various matrices. nih.govcapes.gov.brnih.gov These methods can achieve exceptionally low detection limits, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range, which is essential given the high toxicity of these compounds. nih.gov

Table 1: Performance of HRGC-HRMS for Dioxin Analysis

MatrixAnalyteConcentration RangeReference
Soil2,3,7,8-TCDD10 to 200 pg/g (ppt) nih.gov
Aqueous Samples2,3,7,8-TCDD100 to 2000 pg/l (ppq) nih.gov

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, provides an additional layer of selectivity and is a powerful tool for the analysis of 2,3,7,8-TCDF. In an MS/MS experiment, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and then one or more characteristic product ions are monitored. This process significantly reduces background noise and chemical interference, leading to improved detection limits and data quality.

Different MS/MS techniques have been explored for dioxin analysis. A hybrid mass spectrometer with an EBQQ configuration has been used to compare HRGC-HRMS with HRGC-MS/MS, demonstrating that HRGC-MS/MS can achieve a signal-to-noise ratio of 5:1 for 350 femtograms of 2,3,7,8-TCDF. capes.gov.br Another approach, quadrupole ion storage tandem-in-time mass spectrometry (QISTMS), has been evaluated for the determination of 2,3,7,8-chlorine-substituted dibenzo-p-dioxins and dibenzofurans in high-fat foods. acs.orgnih.gov This method achieved accurate and reproducible results at 0.2 pg/g for 2,3,7,8-TCDF. acs.orgnih.gov Furthermore, an enhanced mass resolution MS/MS method using an ion trap mass spectrometer with high damping gas pressure has been developed, which improved the detection limit for 2,3,7,8-TCDD by a factor of 3.2. nih.gov

Table 2: Limits of Quantitation (LOQs) for 2,3,7,8-TCDF using Tandem Mass Spectrometry

TechniqueMatrixLOQ for 2,3,7,8-TCDFReference
QISTMSHigh-Fat Foods0.2 pg/g acs.orgnih.gov

Advanced Extraction and Enrichment Methods

Effective extraction and enrichment are critical preliminary steps to isolate 2,3,7,8-TCDF from the sample matrix and concentrate it to levels amenable to instrumental analysis.

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique. sigmaaldrich.comnih.gov It utilizes a coated fiber to extract and concentrate analytes from a sample, which can then be directly desorbed into the gas chromatograph. sigmaaldrich.com SPME has been investigated as a simpler and less expensive alternative to traditional extraction methods for dioxin analysis. osti.gov

Research has focused on developing SPME methods coupled with HRGC-HRMS for the analysis of dioxin isomers. osti.gov While challenges such as carryover between samples and precipitation of interfering matrices in concentrated extracts have been noted, solutions like toluene (B28343) washing of the SPME fiber have been proposed to improve reliability. osti.gov SPME is applicable to various sample types, including environmental and food samples. nih.govosti.gov

Liquid-Liquid Extraction with Low-Temperature Partition (LLE-LTP)

Liquid-liquid extraction with low-temperature partition (LLE-LTP) is another innovative extraction technique. It involves the partitioning of analytes between an aqueous phase and an organic solvent at a low temperature (e.g., -20 °C). scielo.br At this temperature, the aqueous phase freezes, while the analytes are extracted into the liquid organic phase. scielo.br

A study on the simultaneous determination of 2,3,7,8-TCDD and 2,3,7,8-TCDF in water samples optimized and validated an LLE-LTP method. scielo.brresearchgate.netfigshare.com The optimal conditions were found to be 8.0 mL of acetonitrile and 4.0 mL of water, vortexed for 1 minute, and kept at -20 °C for 1 hour. scielo.brresearchgate.netfigshare.com This method demonstrated high recovery (close to 100%) and good precision, with a limit of quantification of 2.4 µg L⁻¹ for both compounds. scielo.brresearchgate.netfigshare.com

Table 3: Optimized Parameters for LLE-LTP of 2,3,7,8-TCDF in Water

ParameterOptimal ConditionReference
Organic SolventAcetonitrile scielo.brresearchgate.net
Solvent Volume8.0 mL scielo.brresearchgate.net
Sample Volume4.0 mL scielo.brresearchgate.net
HomogenizationVortex for 1 min scielo.brresearchgate.net
Partition Temperature-20 °C scielo.brresearchgate.net
Partition Time1 hour scielo.brresearchgate.net

Quality Assurance and Quality Control in 2,3,7,8-Tetrachlorodibenzofuran Analysis

Strict quality assurance (QA) and quality control (QC) measures are imperative to ensure the reliability and accuracy of 2,3,7,8-TCDF analysis. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established detailed protocols, such as EPA Method 613, which outlines specific QA/QC procedures. epa.gov

Key QA/QC elements include:

Method Blanks: Analysis of analyte-free samples to check for contamination from solvents, reagents, and glassware. epa.gov

Internal Standards: Spiking samples with labeled isotopes of 2,3,7,8-TCDF (e.g., ¹³C-labeled) before extraction to monitor and correct for analyte losses during sample preparation and analysis. waters.comepa.gov

Calibration Standards: Regular analysis of calibration standards to ensure the instrument's response is linear and accurate over the desired concentration range. waters.comepa.gov

Quality Control Check Samples: Analysis of certified reference materials or laboratory-fortified samples to assess the accuracy and precision of the entire analytical method. epa.gov

Performance Records: Maintaining documentation of all analytical data and QC results to demonstrate data quality. epa.gov

Laboratories must demonstrate ongoing proficiency by analyzing a certain percentage of spiked samples and quality control check standards to ensure the measurement system remains in control. epa.gov

Internal Standards and Calibration

To ensure the accuracy and precision of analytical results for 2,3,7,8-TCDF, the use of internal standards is a fundamental aspect of the quantification process. The internal standard method involves adding a known amount of a specific compound—the internal standard—to every sample, blank, and calibration solution before extraction and analysis. ca.gov This practice corrects for the potential loss of the target analyte during sample preparation and analysis, thereby improving the reliability of the final concentration measurement.

Isotopically labeled analogs of the target compounds are the preferred internal standards for the analysis of 2,3,7,8-TCDF and related compounds. These standards are ideal because their chemical and physical properties are nearly identical to those of the native (unlabeled) compounds, ensuring they behave similarly throughout the extraction, cleanup, and chromatographic analysis. However, because they have a different mass, they can be distinguished from the native compounds by the mass spectrometer.

Commonly used internal standards for 2,3,7,8-TCDF analysis include carbon-13 labeled (¹³C) versions of the compound itself or other related polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs). For instance, EPA Method 613 specifies the use of a labeled 2,3,7,8-TCDD internal standard for the analysis of its native counterpart. epa.gov More comprehensive methods like EPA Method 8280B employ a suite of isotopically labeled PCDDs and PCDFs to quantify the various congeners, including 2,3,7,8-TCDF. epa.gov

Calibration is performed to establish the relationship between the instrument's response and the concentration of the analyte. For 2,3,7,8-TCDF, this typically involves creating a series of calibration standards containing known concentrations of the native compound and a constant concentration of the internal standard. epa.gov The instrument response for the native analyte is measured relative to the response of the internal standard, generating a response factor. By analyzing a series of standards at different concentrations, a calibration curve is constructed, plotting the response ratio against the concentration ratio. epa.gov This curve is then used to determine the concentration of 2,3,7,8-TCDF in unknown samples. For example, a five-point calibration curve may be used to demonstrate the linear response of the HRGC/HRMS system over a specific concentration range. epa.gov

The table below provides examples of internal standards used in the analysis of chlorinated dibenzofurans and dioxins.

Internal StandardApplication/MethodReference
¹³C₁₂-2,3,7,8-TCDDUsed as an internal standard for the quantification of native 2,3,7,8-TCDD. epa.gov
¹³C₁₂-1,2,3,4-TCDDEmployed as a recovery standard to monitor the overall performance of the analytical method. epa.gov
¹³C-labeled PCDDs/PCDFsA suite of labeled compounds used in methods like EPA 8280B for the quantification of various congeners. epa.gov
³⁷Cl₄-2,3,7,8-TCDDAn alternative labeled internal standard for 2,3,7,8-TCDD analysis. epa.gov

Detection Limits and Quantification Limits

The detection limit (LOD) and quantification limit (LOQ) are critical performance characteristics of any analytical method for 2,3,7,8-TCDF. The LOD is the lowest concentration of the analyte that can be reliably distinguished from the absence of that analyte (the background noise), while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. scielo.br Given the high toxicity of 2,3,7,8-TCDF, analytical methods must be capable of achieving extremely low detection limits, often in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range. nih.gov

The achievable LOD and LOQ for 2,3,7,8-TCDF are highly dependent on the analytical technique employed, the sample matrix (e.g., water, soil, biological tissue), and the sample size. High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is the benchmark method for attaining the low detection levels required for regulatory and monitoring purposes. researchgate.net

For instance, one study utilizing HRGC/HRMS reported a method detection limit of 0.10 ppt (B1677978) for 2,3,7,8-TCDF. researchgate.net An evaluation of another HRGC/HRMS protocol aimed for even lower detection limits of 10 parts per trillion (pg/g) in soil and 100 parts per quadrillion (pg/L) in water. epa.gov In contrast, a method using liquid-liquid extraction with low-temperature partition (LLE-LTP) followed by high-performance liquid chromatography with a diode-array detector (HPLC-DAD) reported a higher quantification limit of 2.4 µg/L for water samples, illustrating the superior sensitivity of HRGC/HRMS. scielo.brresearchgate.net

The following table summarizes detection and quantification limits for 2,3,7,8-TCDF reported in various studies using different analytical methodologies.

Analytical MethodMatrixDetection LimitQuantification LimitReference
HRGC/HRMSNot Specified0.10 pptNot Reported researchgate.net
HRGC/HRMSSoil10 pg/g (ppt)Not Reported epa.gov
HRGC/HRMSWater100 pg/L (ppq)Not Reported epa.gov
LLE-LTP and HPLC-DADWaterNot Reported2.4 µg/L scielo.brresearchgate.net
Not SpecifiedWater10 pg/LNot Reported nih.gov

Remediation Strategies and Degradation Mechanisms of 2,3,7,8 Tetrachlorodibenzofuran

Chemical Degradation Pathways and Mechanisms

Reaction with Hydrogen Peroxide and Other Oxidants

The chemical degradation of 2,3,7,8-TCDF can be achieved through reactions with strong oxidizing agents, with hydrogen peroxide (H₂O₂) being a key subject of theoretical research. The reaction between TCDF and H₂O₂ is complex and proceeds through several steps.

Theoretical studies using density functional theory (DFT) have elucidated a potential mechanism. The process is initiated by the formation of a molecular complex between the TCDF molecule and H₂O₂. Following this, a nucleophilic aromatic substitution occurs where the H₂O₂ attacks one of the carbon atoms on the TCDF ring. This reaction can be facilitated by the presence of water molecules. The substitution leads to the formation of an intermediate that contains an O-O peroxide bond. The final step involves the homolytic cleavage (splitting) of this unstable O-O bond, which results in the production of radicals and the breakdown of the original TCDF structure. The anionic form of hydrogen peroxide (HO₂⁻) is also reactive towards TCDF, potentially through both nucleophilic substitution and addition reactions that lead to the cleavage of a C-O bond within the furan (B31954) ring.

Radical-Initiated Degradation (e.g., Hydroxyl Radical)

In the gas phase, particularly in the atmosphere, the dominant degradation pathway for 2,3,7,8-TCDF is initiated by reactions with hydroxyl radicals (•OH). These highly reactive radicals are a key cleansing agent in the troposphere.

The mechanism of •OH-initiated degradation of TCDF has been investigated through theoretical studies. The reaction begins with the addition of the hydroxyl radical to the TCDF molecule. The •OH radical can attack various positions on the aromatic rings. Following the initial addition, the reaction can proceed through several pathways:

Bond Cleavage: The furan ring, a central part of the TCDF structure, can undergo bond cleavage.

Oxygen Addition: Molecular oxygen (O₂) can add to the TCDF-OH adduct, forming a peroxy radical. This peroxy radical can then undergo further reactions, for instance with nitric oxide (NO).

Dechlorination: The process can lead to the removal of chlorine atoms from the molecule.

These subsequent reactions are complex, but O₂ abstraction and dechlorination are considered predominant processes. The ultimate products include active species like the hydroperoxyl radical (HO₂) and chlorine atoms, which can then participate in further atmospheric oxidation processes.

Photolysis and Photocatalytic Degradation

Photodegradation, using light to break down chemical compounds, is a promising remediation strategy for 2,3,7,8-TCDF. This process can occur through direct photolysis (absorption of light by the TCDF molecule itself) or, more efficiently, through photocatalysis, where a semiconductor material absorbs light and generates reactive species that degrade the pollutant.

Several studies have demonstrated the effectiveness of photocatalysis for TCDF degradation. Titanium dioxide (TiO₂)-based nanocomposites have shown significant potential.

Titanium-Silicon (Ti-Si) Oxides: In one study, a Ti-Si oxide nanocomposite was used to degrade TCDF in a methanol-tetrahydrofuran solution under UV irradiation (254 nm and 302 nm). The catalyst was highly effective, achieving 98-99% degradation of TCDF after 70 minutes. The reaction in the presence of the Ti-Si catalyst was 4.3 times faster than the reaction without it under 254 nm UV light.

Titanium-Vanadium (Ti-V) Oxides: A Ti-V oxide composite was also tested and proved to be a powerful material for adsorbing TCDF, which is a crucial first step in photocatalytic degradation.

Silver-Zeolite (AgY) Catalysts: In another investigation, silver-exchanged zeolite Y (AgY) catalysts were used to degrade TCDF under UV light (254 nm and 302 nm). The presence of the AgY catalyst significantly increased the rate of TCDF degradation compared to photolysis without a catalyst.

Analysis of the byproducts from these photocatalytic processes using gas chromatography-mass spectrometry (GC-MS) typically shows the formation of less chlorinated dibenzofuran (B1670420) congeners, indicating a stepwise dechlorination mechanism.

CatalystUV WavelengthDegradation EfficiencyTimeSource
Ti-Si Oxide254 nm / 302 nm98-99%70 min
AgY254 nm / 302 nmHigher rate than uncatalyzedN/A

Novel and Integrated Remediation Technologies for 2,3,7,8-Tetrachlorodibenzofuran

Due to the persistent and recalcitrant nature of 2,3,7,8-TCDF, single-technology approaches are often insufficient for effective remediation. Consequently, research is moving towards novel materials and integrated systems that combine different chemical, physical, and biological processes to achieve complete degradation.

Photocatalysis with Nanomaterials: As detailed in the previous section, the use of engineered nanocomposites represents a novel approach. Catalysts like Ti-Si and Ti-V oxides offer high surface areas and enhanced photocatalytic activity, leading to rapid and efficient degradation of TCDF under UV irradiation.

Integrated Hybrid Systems: While specific integrated systems for 2,3,7,8-TCDF are not widely reported, a successful hybrid method has been developed for the analogous compound, 2,3,7,8-TCDD. This approach provides a blueprint for future TCDF remediation strategies. nih.gov The process involves two stages:

Anoxic Reductive Dechlorination: In the first stage, palladized iron nanoparticles (Pd/nFe) are used under anoxic (oxygen-free) conditions. The nanoparticles serve as a catalyst to reductively remove chlorine atoms from the TCDD molecule, transforming it into its non-chlorinated backbone, dibenzo-p-dioxin.

Aerobic Oxidative Biomineralization: The second stage involves introducing a specialized dioxin-degrading bacterium, Sphingomonas wittichii RW1, under aerobic conditions. This bacterium can then use the dechlorinated backbone as a carbon source, breaking it down completely.

This sequential chemical-biological treatment effectively overcomes the limitations of each individual process. The initial chemical reduction makes the highly recalcitrant molecule susceptible to subsequent biological attack. Similar integrated approaches, combining chemical reduction or oxidation with specialized microbial degradation, hold significant promise for the complete and effective remediation of sites contaminated with 2,3,7,8-TCDF. nih.gov The use of nano-zero-valent iron (nZVI) to create reduced conditions in soil has also been shown to facilitate the subsequent biodegradation of TCDD, suggesting its potential applicability for TCDF. researchgate.net

Biochemical Degradation Pathways and Metabolite Identification

Biochemical degradation relies on the metabolic activity of microorganisms and their enzymes to break down complex molecules like 2,3,7,8-TCDF into simpler, less toxic compounds.

Understanding the degradation pathway is crucial for confirming the breakdown of the parent compound and assessing the potential toxicity of intermediate products. Research on the closely related 2,3,7,8-TCDD has provided significant insights into these pathways.

A fungal strain, Penicillium sp. QI-1, has been shown to degrade 2,3,7,8-TCDD, achieving 87.9% removal within six days under optimal conditions. nih.gov The degradation process involves the formation of several intermediate compounds. The proposed pathway begins with the cleavage of the TCDD molecule, leading to the formation of chlorinated catechols and benzoquinones, which are further broken down into simpler molecules. nih.gov

Identified Metabolites in the Fungal Degradation of 2,3,7,8-TCDD: nih.gov

4,5-Dichloro-1,2-benzoquinone

4,5-Dichlorocatechol

2-Hydroxy-1,4-benzoquinone

1,2,4-Trihydroxybenzene

β-ketoadipic acid

Another study using chemical pretreatment with Fenton's reagent to oxidize 2,3,7,8-TCDD also identified intermediate byproducts. The initial oxidation transformed TCDD into compounds more amenable to biodegradation, including chlorophenols and chlorobenzenes, which were subsequently degraded under aerobic conditions. researchgate.net

The initial steps in the microbial degradation of persistent organic pollutants are often catalyzed by specific enzymes. Lignin-modifying enzymes (LMEs) produced by white-rot fungi are known for their ability to degrade a wide range of recalcitrant compounds due to their broad substrate specificity. vu.nl

A study on the fungus Rigidoporus sp. FMD21 demonstrated that its crude extracellular enzyme extract, primarily composed of laccase, could degrade 77.4% of 2,3,7,8-TCDD within 36 days. vu.nl The proposed mechanism involves the cleavage of the diaryl ether bond in the TCDD molecule, leading to the formation of 3,4-dichlorophenol as the main metabolite. vu.nl The addition of laccase-mediators, such as violuric acid, was found to significantly enhance this enzymatic degradation. vu.nl

In mammals, the metabolism of TCDF and TCDD is linked to the induction of cytochrome P450 enzymes. nih.govnih.gov TCDD is known to activate the aryl hydrocarbon receptor (AhR), which in turn induces the expression of genes for metabolic enzymes like CYP1A1, CYP1A2, and CYP1B1. nih.gov While this is a detoxification pathway, it can also lead to the formation of reactive intermediates. nih.gov Studies in rats have shown that TCDD can induce the metabolism of TCDF. nih.gov

Table 2: Enzymes and Microbial Systems in Dioxin Degradation

Organism/EnzymeTarget CompoundKey FindingIdentified Metabolite(s)Source
Penicillium sp. QI-12,3,7,8-TCDD87.9% degradation in 6 days.4,5-Dichlorocatechol, 1,2,4-Trihydroxybenzene, etc. nih.gov
Rigidoporus sp. FMD21 Extracellular Enzymes (Laccase)2,3,7,8-TCDD77.4% degradation in 36 days.3,4-dichlorophenol vu.nl
Bacterial Communities from contaminated soil2,3,7,8-TCDD~95% degradation within 60 days in cultures with DMSO as the sole carbon source.Not specified nih.govfrontiersin.org
Cytochrome P450 (CYP1A1, CYP1A2, CYP1B1)TCDD/TCDFInduced by TCDD, involved in metabolic transformation.Not specified nih.govnih.gov

Ecological and Human Health Risk Assessment of 2,3,7,8 Tetrachlorodibenzofuran

Principles of Risk Assessment for 2,3,7,8-Tetrachlorodibenzofuran

The foundation of assessing the risk of 2,3,7,8-TCDF involves a systematic, multi-step process designed to characterize the nature and magnitude of potential adverse effects.

Hazard Identification and Dose-Response Assessment Considerations

Hazard identification for 2,3,7,8-TCDF, like other dioxin-like compounds, establishes that it can produce a range of toxic effects. These compounds are known to cause a variety of adverse health outcomes in laboratory animals, including cancer, developmental and reproductive toxicity, and immune system suppression. ca.gov The International Agency for Research on Cancer (IARC) has classified the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), as a "human carcinogen". wikipedia.orgnih.gov This classification is based on extensive animal studies and mechanistic data, as well as suggestive evidence from human epidemiological studies. ca.govnih.gov

Dose-response assessment for 2,3,7,8-TCDF aims to quantify the relationship between the amount of exposure and the incidence and severity of adverse effects. For carcinogenic effects, this often involves extrapolating from high-dose animal studies to the low-dose exposures typically experienced by humans. cdc.gov This process is subject to uncertainties, and various mathematical models may be used to estimate risk at low exposure levels. cdc.gov For non-cancer effects, the assessment often seeks to identify a "no-observed-adverse-effect level" (NOAEL) or a "lowest-observed-adverse-effect level" (LOAEL) from animal studies. ornl.gov Due to the persistence of these compounds in the body, recent risk assessments have increasingly utilized body burden—the total amount of a chemical stored in the body—as a more relevant dose metric than administered dose for cross-species comparisons. oup.comnih.gov

Exposure Pathway Analysis (e.g., Dermal Contact, Ingestion, Inhalation)

Understanding how humans and ecological receptors come into contact with 2,3,7,8-TCDF is critical for a comprehensive risk assessment. The primary pathways of exposure are ingestion, inhalation, and dermal contact.

For the general population, the predominant exposure route to dioxin-like compounds is through the diet, particularly from the consumption of animal fats found in meat, dairy products, and fish. delaware.gov These compounds are lipophilic (fat-soluble) and bioaccumulate in the food chain. nih.gov

Toxicity Equivalency Factor (TEF) Methodology and Application to this compound

Due to the complexity of assessing the risk of mixtures of dioxin-like compounds, which often coexist in the environment, the Toxicity Equivalency Factor (TEF) methodology has been developed. nih.govwikipedia.org This approach simplifies risk assessment by expressing the toxicity of all dioxin-like compounds in terms of the most toxic congener, 2,3,7,8-TCDD. wikipedia.orghealth.state.mn.us

Role of this compound as an Index Chemical

While 2,3,7,8-TCDD serves as the primary index chemical for the TEF methodology with a TEF value of 1.0, 2,3,7,8-TCDF is one of the key dioxin-like compounds included in this framework. health.state.mn.usornl.gov The toxicity of 2,3,7,8-TCDF and other related compounds is expressed as a fraction of the toxicity of 2,3,7,8-TCDD. health.state.mn.us This allows for the calculation of a total Toxic Equivalency (TEQ), which represents the combined dioxin-like toxicity of a mixture. wikipedia.org The TEQ is calculated by multiplying the concentration of each individual congener by its assigned TEF and then summing the results. health.state.mn.usepa.gov

Consensus TEF Values and their Scientific Basis

The TEF values are consensus estimates derived by expert panels, such as those convened by the World Health Organization (WHO), based on a comprehensive review of available scientific data. epa.govnih.gov These values are periodically re-evaluated as new data become available. nih.govwho.int The TEFs are based on a range of in vivo and in vitro studies that assess the relative potency of different congeners to elicit dioxin-like effects, which are mediated through the aryl hydrocarbon (Ah) receptor. ornl.govepa.gov

The WHO has established TEF values for various dioxin-like compounds, including polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and certain polychlorinated biphenyls (PCBs). For 2,3,7,8-TCDF, the WHO established a TEF of 0.1 in 1998, which was maintained in the 2005 re-evaluation. nih.gov

Table 1: WHO Toxicity Equivalency Factors (TEFs) for select Polychlorinated Dibenzofurans (PCDFs)

CompoundWHO 1998 TEFWHO 2005 TEF
This compound (TCDF) 0.1 0.1
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF)0.050.03
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)0.50.3
Octachlorodibenzofuran (OCDF)0.0010.0003

This table is interactive. You can sort the data by clicking on the column headers.

Source: Adapted from van den Berg et al., 2006 nih.gov

Ecological Risk Assessment Frameworks for this compound in Environmental Media

The ecological risk assessment for 2,3,7,8-TCDF follows a framework similar to that for human health, but with a focus on wildlife and ecosystem health. epa.gov A key aspect of this is understanding the fate and transport of the chemical in the environment. Due to its persistence and lipophilic nature, 2,3,7,8-TCDF bioaccumulates in aquatic and terrestrial food webs. nih.gov

The assessment considers the potential for adverse effects on various species, including fish, birds, and mammals. osti.gov For aquatic ecosystems, the biota-sediment accumulation factor (BSAF) is a useful tool for predicting the bioaccumulation of TCDF from contaminated sediments into organisms. osti.gov Risk is assessed by comparing the estimated exposure concentrations in environmental media (water, sediment, soil) or in the tissues of organisms to toxicity reference values derived from laboratory or field studies. osti.govusda.gov For fish, early-life stage survival appears to be a particularly sensitive endpoint to the toxic effects of dioxin-like compounds. osti.gov For wildlife that consume fish, reproductive effects are a major concern. osti.gov The TEF/TEQ approach is also applied in ecological risk assessments to evaluate the combined effects of mixtures of dioxin-like compounds on wildlife. nih.gov

Assessment of Risks to Wildlife and Aquatic Biota

This compound (TCDF) and related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) pose significant risks to wildlife and aquatic organisms. osti.govoup.com These compounds are persistent in the environment and bioaccumulate in the fatty tissues of animals, leading to potential toxic effects. hubspotusercontent-na1.netepa.gov

The toxicity of TCDF and similar chemicals varies widely among different species and the specific conditions of exposure. osti.gov However, relating the adverse effects to the chemical concentration within the organism's tissues can help explain some of this variability. osti.gov For aquatic life, the survival of early life stages of fish appears to be a particularly sensitive indicator of toxicity. osti.gov In wildlife that consumes fish, reproductive effects are a major concern. osti.gov

A key metric in assessing the risk to aquatic organisms is the bioconcentration factor (BCF), which quantifies the accumulation of a chemical in an organism from the surrounding water. Studies on rainbow trout have shown that TCDF can have significant impacts on survival, growth, and behavior. oup.com For instance, in one study, the no-observed-effect concentration (NOEC) for survival was 1.79 ng/L, while for growth it was even lower at 0.41 ng/L. oup.com The measured BCF for TCDF in this study was as high as 6,049 in fish exposed to 0.41 ng/L for 28 days. oup.com

Another important factor in risk assessment is the biota-sediment accumulation factor (BSAF), which helps predict bioaccumulation by directly measuring the fugacity gradient between sediments and organisms. osti.gov This is particularly useful for highly toxic compounds that are difficult to measure in water. osti.gov

The toxicity of TCDF is often evaluated relative to TCDD, the most toxic of these compounds, using Toxic Equivalency Factors (TEFs). hubspotusercontent-na1.netnih.govcdc.gov The TEF for 2,3,7,8-TCDF is 0.1, meaning it is considered one-tenth as toxic as TCDD. nih.govcdc.gov This allows for the calculation of a Toxic Equivalency (TEQ), which is the sum of the concentrations of individual compounds multiplied by their respective TEFs, to assess the cumulative toxicity of a mixture of these chemicals. hubspotusercontent-na1.netcdc.gov

Table 1: Toxicity Data for 2,3,7,8-TCDF in Rainbow Trout

EndpointConcentration (ng/L)Effect
Survival1.79No Observed Effect Concentration (NOEC)
Growth0.41No Observed Effect Concentration (NOEC)
Bioconcentration0.41BCF of 6,049 after 28 days
Bioconcentration3.93BCF of 2,455 after 28 days
Data from a 28-day exposure study on rainbow trout. oup.com

Environmental Concentration Monitoring and Ecological Impact Evaluation

Monitoring the concentration of 2,3,7,8-TCDF in the environment is crucial for evaluating its ecological impact. Due to its persistence and tendency to bioaccumulate, this compound can be found in various environmental compartments, including soil, sediment, and biota. hubspotusercontent-na1.netepa.gov

Analytical methods such as high-performance liquid chromatography, capillary gas chromatography, and high-resolution mass spectrometry are used for the isomer-specific analysis of TCDF in environmental samples. researchgate.net Monitoring programs often measure a range of dioxin-like compounds and report the results in terms of Toxic Equivalency (TEQ) concentrations. cdc.gov This approach provides a comprehensive measure of the total dioxin-like toxicity of a sample.

The ecological impact is evaluated by comparing the measured environmental concentrations to toxicity reference values (TRVs) for various species. tandfonline.com The ratio of the environmental concentration (or the TEQ) to the TRV is known as the Hazard Quotient (HQ). An HQ value greater than one suggests a potential for adverse effects. tandfonline.com

For instance, at the Rocky Mountain Arsenal, a Superfund site, concentrations of dioxin equivalents were measured in the tissues of various wildlife species. tandfonline.com While carp (B13450389) and kestrel egg samples showed low HQ values, some great horned owl livers had relatively high HQs, indicating potential risks from exposure to dioxin-like chemicals. tandfonline.com

Human Health Risk Characterization for this compound Exposure

Epidemiological Studies and Cohort Analyses

Epidemiological studies and cohort analyses are essential for understanding the human health risks associated with exposure to 2,3,7,8-TCDF and related compounds like TCDD. These studies often focus on populations with occupational or accidental high-level exposures. nih.gov

However, the results of epidemiological studies can sometimes be equivocal. ca.gov A large retrospective cohort study of workers at 12 U.S. plants that produced chemicals contaminated with TCDD did not confirm the high relative risks for many cancers reported in previous studies. nih.gov While mortality from all cancers combined was slightly but significantly elevated, the study concluded that the excess mortality might also be influenced by factors like smoking and exposure to other chemicals. nih.gov

A key challenge in these studies is accurately assessing exposure. The long biological half-life of these compounds means that tissue concentrations are better indicators of past exposure than current exposure. epa.gov Therefore, body burden estimates are crucial for comparing exposures across different cohorts and with the general population. epa.gov

Uncertainty Analysis and Probabilistic Risk Assessment (e.g., Monte Carlo Simulation)

Uncertainty is an inherent part of risk assessment for chemicals like 2,3,7,8-TCDF. nih.goviaea.org This uncertainty arises from various factors, including limitations in toxicological data, assumptions made in exposure modeling, and the extrapolation of animal data to humans. nih.govnih.gov

Probabilistic risk assessment methods, such as Monte Carlo simulations, are used to quantify and characterize this uncertainty. tandfonline.comresearchgate.netaltex.org Instead of relying on single point estimates for risk, these methods use probability distributions for key input parameters to generate a range of possible risk outcomes. tandfonline.comresearchgate.net This provides a more comprehensive picture of the potential risks and the likelihood of different outcomes.

For example, a Monte Carlo analysis was used to predict the range and probability of TCDD uptake and corresponding cleanup levels in soil. tandfonline.com This analysis incorporated probability distributions for key exposure parameters. tandfonline.com In another study, uncertainty analysis was applied to the cancer dose-response for TCDD in three occupational cohorts, assessing the potential bias from the choice of kinetic models, dose-response models, and cohorts. nih.gov Such analyses help to identify the most significant sources of uncertainty and can guide further research to reduce it. altex.org

Qualitative and quantitative methods can be applied to deconstruct reference doses (RfDs) by evaluating the different assumptions, options, and models used in their derivation. nih.gov This can lead to the development of a plausible range of potential values, which can improve risk assessments by providing more information to risk managers than a single toxicity value. nih.gov

Setting Risk-Based Cleanup Levels in Contaminated Environments

Establishing risk-based cleanup levels for environments contaminated with 2,3,7,8-TCDF and related compounds is a critical step in protecting human health. These cleanup levels are determined based on the potential risks to human health from various exposure pathways, such as soil ingestion, dermal contact, and inhalation. tandfonline.com

The process involves quantitative health risk assessments that consider factors like the concentration of the contaminant in the soil, exposure scenarios, and the carcinogenic potential of the compound. epa.gov For example, at the Vertac Chemical Corporation site, risk assessments were conducted to evaluate prospective cleanup levels for TCDD in surface soils. epa.gov

Recent studies and refinements in exposure parameters have suggested that previous assessments of the risk from TCDD-contaminated soil may have been overestimated. tandfonline.comnih.gov A risk assessment incorporating recent data found that the most significant route of human exposure to TCDD is through dermal contact with soil, followed by soil ingestion. tandfonline.com This analysis indicated that for residential sites, a soil concentration of 20 parts per billion (ppb) of TCDD posed a lifetime cancer risk no greater than 1 in 100,000 under typical exposure conditions. tandfonline.com For industrial soils, the acceptable concentrations were higher. tandfonline.comnih.gov

It is important to note that cleanup levels should ideally be derived on a site-specific basis, taking into account the unique characteristics of the contaminated site and the potential exposure scenarios. tandfonline.comnih.gov

Table 2: Example of TCDD Cleanup Levels for a 10⁻⁵ Cancer Risk

Site TypeExposure ConditionsTCDD Soil Concentration (ppb)
ResidentialTypical Exposure20
Residential75th Percentile Person12
Residential95th Percentile Person7
IndustrialTypical Exposure (Outdoor Worker)131 - 582
Industrial75th Percentile Worker (Outdoor)93
Industrial95th Percentile Worker (Outdoor)46
Based on a Monte Carlo uncertainty analysis. tandfonline.comnih.gov

Regulatory Implications and Policy Development for this compound Management

The significant health and environmental risks associated with 2,3,7,8-TCDF and other dioxin-like compounds have led to the development of regulatory policies and management strategies. A key component of this regulatory framework is the use of the Toxicity Equivalence (TEQ) methodology. hubspotusercontent-na1.netca.gov This approach allows regulators to assess the cumulative risk from complex mixtures of these compounds by converting the concentration of each compound into an equivalent concentration of the most toxic form, TCDD. hubspotusercontent-na1.netca.gov

Regulatory agencies like the U.S. Environmental Protection Agency (EPA) have established Toxic Equivalency Factors (TEFs) for various dioxin-like compounds, including a TEF of 0.1 for 2,3,7,8-TCDF. hubspotusercontent-na1.netepa.govnih.gov These TEFs are based on a scientific consensus of the relative toxicity of each compound. cdc.gov

Policies have been developed to set limits on the presence of these compounds in various environmental media, such as soil and drinking water. nj.govclu-in.org For example, the EPA has established a preliminary remediation goal (PRG) for dioxin in residential soil. clu-in.org These standards are periodically reviewed and updated as new scientific information becomes available.

The management of these compounds also involves controlling their sources. Since they are often unintended byproducts of industrial processes like combustion and chemical manufacturing, regulations are in place to limit their formation and release. hubspotusercontent-na1.net For instance, the use of certain herbicides that were contaminated with TCDD has been banned or restricted. nih.gov

Future Research Directions and Emerging Paradigms for 2,3,7,8 Tetrachlorodibenzofuran Studies

Development of Novel Remediation Technologies with Enhanced Efficiency

The persistent and toxic nature of 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF) necessitates the development of innovative and efficient remediation technologies. Current research is focused on moving beyond traditional methods, which are often costly and can have their own environmental impacts.

One promising area of research is the use of integrated hybrid systems. For instance, a recent study demonstrated the successful degradation of the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) using palladized iron nanoparticles for initial dechlorination, followed by microbial degradation of the resulting products. nih.govresearchgate.net This approach highlights the potential of combining chemical and biological methods to achieve complete breakdown of these persistent organic pollutants.

Bioremediation, which utilizes microorganisms to break down contaminants, is another key focus. frontiersin.org Researchers are actively isolating and characterizing new microbial strains with the ability to degrade chlorinated compounds. For example, a fungal strain, Penicillium sp. QI-1, has been shown to effectively degrade 2,3,7,8-TCDD. nih.gov The identification and optimization of the metabolic pathways within these organisms are crucial for developing effective bioremediation strategies. nih.gov

Furthermore, advanced oxidation processes and the use of nanomaterials are being explored for their potential to degrade 2,3,7,8-TCDF and similar compounds. These technologies offer the possibility of more rapid and complete destruction of these hazardous chemicals. The development of cost-effective and environmentally friendly remediation techniques remains a critical goal for future research. frontiersin.orgepa.gov

Advanced Analytical Techniques for Trace-Level Detection and Isomer-Specific Analysis

The accurate detection and quantification of 2,3,7,8-TCDF, especially at the extremely low concentrations at which it can be harmful, is a significant analytical challenge. Future research is geared towards developing more sensitive, specific, and efficient analytical methods.

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the current gold standard for the analysis of polychlorinated dibenzofurans (PCDFs) and related compounds. nih.govnih.govnih.gov However, ongoing advancements are aimed at improving detection limits even further, into the parts-per-quadrillion (ppq) range. nih.govnih.gov This is crucial for understanding the full extent of environmental contamination and human exposure.

A key challenge is the isomer-specific analysis of PCDFs. There are 135 different PCDF isomers, and their toxicity varies significantly. nih.gov Therefore, methods that can differentiate between the highly toxic 2,3,7,8-substituted isomers and other less harmful congeners are essential for accurate risk assessment. nih.govacs.orgnii.ac.jp

Emerging techniques such as gas chromatography with triple quadrupole mass spectrometry (GC-MS/MS) are showing promise as alternatives to HRGC/HRMS. mdpi.comthermofisher.com These methods can offer comparable sensitivity and specificity with potentially lower operational costs. mdpi.com Additionally, the development of novel sample preparation and cleanup techniques is crucial for removing interfering substances from complex environmental and biological samples, ensuring the accuracy of the final analysis. mdpi.comepa.gov The use of ¹³C-labeled internal standards in isotope dilution methods is a critical component of quality assurance and control in these analyses. nih.govmdpi.com

Refinement of Toxicological Mechanisms and Dose-Response Relationships

Understanding the precise mechanisms by which 2,3,7,8-TCDF exerts its toxic effects and defining its dose-response relationship are fundamental to protecting human health. Future research in this area aims to move beyond broad associations and delve into the specific molecular and cellular pathways involved.

The primary mechanism of toxicity for 2,3,7,8-TCDF and related compounds is believed to be mediated through the aryl hydrocarbon receptor (AhR). osti.govnih.govnih.gov Binding of these compounds to the AhR initiates a cascade of gene expression changes that can lead to a wide range of toxic effects. nih.govnih.gov However, the exact downstream events and how they lead to specific pathologies are still being actively investigated.

Refining dose-response relationships is another critical area of research. nih.govnih.govepa.gov This involves conducting detailed studies to determine the lowest doses at which adverse effects can be observed and to understand the shape of the dose-response curve. nih.govwikipedia.org This information is essential for setting safe exposure limits and for accurately assessing the risks associated with environmental exposure to 2,3,7,8-TCDF. epa.gov

Integrated Multi-Omics Approaches in Toxicological Research of this compound

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing toxicological research. Integrated multi-omics approaches offer a powerful new paradigm for investigating the complex biological effects of 2,3,7,8-TCDF.

By simultaneously analyzing changes in genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can obtain a holistic view of the cellular and systemic responses to 2,3,7,8-TCDF exposure. This integrated approach can help to:

Identify novel biomarkers of exposure and effect: Analyzing changes across multiple omics levels can reveal sensitive and specific biomarkers that can be used to assess exposure and predict potential health risks.

Elucidate mechanisms of toxicity: By connecting changes in gene expression to alterations in protein function and metabolic pathways, researchers can gain a deeper understanding of the molecular mechanisms underlying 2,3,7,8-TCDF toxicity.

Characterize dose-response relationships at a molecular level: Multi-omics data can provide a more nuanced understanding of how biological systems respond to different doses of 2,3,7,8-TCDF, helping to refine risk assessments.

Recent studies have begun to apply these approaches to related compounds, providing a blueprint for future research on 2,3,7,8-TCDF. For example, transcriptomic analyses have been used to identify genes that are up- or down-regulated in response to dioxin exposure, providing insights into the affected biological pathways.

Global Monitoring and Assessment of this compound in a Changing Environment

The global distribution and long-range transport of persistent organic pollutants like 2,3,7,8-TCDF are significant environmental concerns. Future research must focus on comprehensive global monitoring and assessment programs to understand the sources, fate, and transport of this compound in a changing environment.

Key research needs include:

Establishing a global monitoring network: A coordinated international effort is needed to collect data on 2,3,7,8-TCDF levels in various environmental compartments (air, water, soil, sediment) and biota from different regions of the world. epa.gov

Investigating the impact of climate change: Climate change may alter the environmental fate and transport of 2,3,7,8-TCDF. For example, changes in temperature, precipitation, and ocean currents could affect its partitioning between different environmental media and its long-range transport patterns.

Developing and validating predictive models: Sophisticated environmental fate and transport models are needed to predict the movement and accumulation of 2,3,7,8-TCDF on a global scale. ca.gov These models should be validated with field data from the global monitoring network.

Assessing exposure in vulnerable populations: Monitoring efforts should prioritize the assessment of exposure in vulnerable populations, such as indigenous communities in the Arctic who rely on traditional foods that can accumulate high levels of persistent organic pollutants.

By integrating global monitoring data with advanced modeling and an understanding of the impacts of climate change, scientists can better assess the risks posed by 2,3,7,8-TCDF to both human and ecosystem health.

Societal and Ethical Considerations in this compound Research and Management

The scientific research and management of 2,3,7,8-TCDF are not conducted in a vacuum; they are intrinsically linked to societal values and ethical considerations. Future work in this area must proactively address these dimensions to ensure that research is conducted responsibly and that management decisions are equitable and just.

Key areas of focus include:

Risk communication and public engagement: There is a need for clear, transparent, and culturally appropriate communication of the risks associated with 2,3,7,8-TCDF exposure to affected communities. This includes involving the public in decision-making processes related to remediation and risk management.

Environmental justice: The burden of exposure to 2,3,7,8-TCDF and other hazardous substances is often disproportionately borne by low-income and minority communities. Future research and policy must address these environmental justice concerns and strive for equitable protection for all populations.

Ethical conduct of research: Research involving human subjects, particularly in communities with known or suspected exposure to 2,3,7,8-TCDF, must be conducted with the highest ethical standards. This includes obtaining informed consent, protecting participant confidentiality, and ensuring that the research benefits the community.

Precautionary principle: Given the significant uncertainties that still exist regarding the long-term health effects of low-level exposure to 2,3,7,8-TCDF, the precautionary principle should be a guiding framework for policy and management decisions. This principle suggests that action should be taken to prevent potential harm, even in the absence of full scientific certainty.

By integrating these societal and ethical considerations into the research and management of 2,3,7,8-TCDF, we can move towards a more holistic and responsible approach to addressing the challenges posed by this persistent environmental contaminant.

Q & A

Q. What analytical methods are recommended for detecting and quantifying TCDF in environmental samples?

Methodological Answer:

  • High-Resolution Gas Chromatography with Mass Spectrometry (HRGC-HRMS) is the gold standard for TCDF detection, particularly for isomer-specific analysis as required by EPA Methods 1613 and 8290A. Columns like DB-225 or SP-2330 are traditionally used, but recent studies suggest alternative columns may suffice without compromising specificity .
  • Calibration and Quantification: Use certified reference standards (e.g., 50 µg/mL in toluene or nonane solutions) for calibration. Environmental samples (soil, sediment) require extraction with toluene or 10% toluene/nonanol mixtures, followed by cleanup to remove interfering compounds . Detection limits as low as 20 pg/L (for dioxins) and 50 pg/L (for TCDF) ensure sensitivity in trace analysis .

Q. What experimental models are used to study TCDF’s activation of the aryl hydrocarbon receptor (AhR) pathway?

Methodological Answer:

  • Primary Hepatocyte Cultures : Rat and human primary hepatocytes are exposed to TCDF (0.00001–100 nM) to quantify CYP1A1/1A2 mRNA induction via RT-PCR and enzyme activity assays (e.g., ethoxyresorufin-O-deethylase). Dose-response curves are analyzed using the Hill model to derive EC₅₀ values and thresholds .
  • In Vivo Models : Chicks and rodents are used to assess AhR-mediated effects like porphyrin accumulation and drug metabolism disruption. Toxicity parameters (e.g., LD₅₀) are determined through controlled dosing and histopathological evaluation .

Q. How is TCDF’s dermal absorption characterized in toxicological studies?

Methodological Answer:

  • In Vitro Rat Skin Models : Apply TCDF (0.1 µmol/kg) in acetone or oil to excised rat skin. Measure absorption rates using radiolabeled TCDF (e.g., ³H-TCDF) and liquid scintillation counting. At 1 ppm, <1% absorption is observed, while 26 ppm yields ~5% absorption .
  • Comparative Studies : Contrast absorption rates with structurally similar compounds (e.g., TCDD) to identify structure-activity relationships (SARs) influencing bioavailability .

Advanced Research Questions

Q. How can metabolomics elucidate TCDF-induced hepatic steatosis?

Methodological Answer:

  • Targeted Metabolomics : In male mice, TCDF exposure (e.g., 10 µg/kg/day for 28 days) induces hepatic lipid accumulation. Liver tissues are analyzed via LC-MS for metabolites like triglycerides, free fatty acids, and carnitine esters. Pathway enrichment analysis (e.g., KEGG) identifies disrupted lipid metabolism networks .
  • Integration with Transcriptomics : Pair metabolomic data with RNA-seq to link metabolite shifts to AhR-regulated genes (e.g., Cyp1a1, Acox1) .

Q. What are the interspecies differences in CYP1A induction by TCDF, and how do these impact toxicity extrapolation?

Methodological Answer:

  • Species-Specific Sensitivity : Human hepatocytes show lower CYP1A1 induction sensitivity (EC₅₀ = 0.1 nM) compared to rats (EC₅₀ = 0.01 nM). Use species-specific adjustment factors (e.g., 1.0 for rat-to-human extrapolation) in risk assessments .
  • Threshold Determination : Apply statistical methods (e.g., Welch-Aspin test, hockey-stick regression) to define no-observed-effect concentrations (NOECs) for regulatory guidelines .

Q. What methodologies assess TCDF’s role in sediment contamination and bioaccumulation?

Methodological Answer:

  • Sediment Core Analysis : Measure TCDF in sediment layers (e.g., 4.5 ft depth) using GC-MS. Correlate concentrations with organic carbon content and grain size via principal component analysis (PCA) .
  • Biotic Pathways : Study insect emergence (e.g., chironomids) from contaminated lakes to quantify TCDF transfer from sediments to aquatic food webs. Use stable isotope tracing (δ¹³C) to track bioaccumulation .

Q. How are Toxic Equivalency Factors (TEFs) determined for TCDF in risk assessment?

Methodological Answer:

  • Relative Potency (REP) Approach : Compare TCDF’s in vivo/in vitro toxicity (e.g., CYP induction, LD₅₀) to TCDD (reference TEF = 1.0). The WHO assigns TCDF a TEF of 0.1 based on its lower potency .
  • Uncertainty Quantification : Use probabilistic models to account for variability in REP distributions across studies. Half-order magnitude increments (e.g., 0.03, 0.1, 0.3) standardize TEF values in regulatory frameworks .

Q. What are the critical data gaps in deriving Minimal Risk Levels (MRLs) for TCDF?

Methodological Answer:

  • Chronic Exposure Data : No long-term oral or inhalation studies exist for TCDF. Prioritize 2-year rodent bioassays to establish dose-response relationships for hepatic, immune, and endocrine endpoints .
  • Interspecies and Interindividual Variability : Conduct comparative pharmacokinetic studies (e.g., PBPK modeling) to address absorption and metabolic differences between humans and animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.